Cas no 2228636-08-4 (1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol)
1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1-[3-Chloro-4-(trifluoromethoxy)phenyl]-1,2-ethanediol
- 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol
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- Inchi: 1S/C9H8ClF3O3/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7,14-15H,4H2
- InChI Key: XFNBTVXMUCSYBM-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC(F)(F)F)C(Cl)=C1)(O)CO
Experimental Properties
- Density: 1.506±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 318.9±42.0 °C(Predicted)
- pka: 13.10±0.20(Predicted)
1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944811-1g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-5g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-10g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-0.05g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-0.1g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-0.25g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-0.5g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-1.0g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-1944811-2.5g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1944811-5.0g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
2228636-08-4 | 5g |
$2981.0 | 2023-05-31 |
1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol
Introduction to 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol (CAS No. 2228636-08-4)
1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2228636-08-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the development of novel therapeutic agents.
The molecular structure of 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol features a phenyl ring substituted with both a chloro group at the 3-position and a trifluoromethoxy group at the 4-position, linked to an ethane diol backbone. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are critical in determining its interactions with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (trifluoromethoxy) groups on the aromatic ring creates a balance that enhances its potential as a pharmacophore.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies indicate that 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol may interact with enzymes and receptors involved in critical metabolic pathways, suggesting its potential utility in treating conditions such as inflammation, neurodegeneration, and metabolic disorders. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and bioavailability, which are crucial factors in drug design.
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes, including kinases and phosphodiesterases. These enzymes are often implicated in diseases such as cancer and cardiovascular disorders. The diol moiety in 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol also contributes to its ability to form hydrogen bonds with biological targets, further stabilizing its binding interactions.
The synthesis of 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These techniques not only improve the synthetic route but also enhance the scalability of production for potential pharmaceutical applications.
One of the most compelling aspects of 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol is its potential for structural diversification. By modifying the substituents on the phenyl ring or altering the diol backbone, researchers can generate a library of analogs with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is essential for achieving desired pharmacological properties.
The compound's stability under various storage conditions has also been evaluated as part of its characterization. Studies show that 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol remains stable when stored at controlled temperatures away from moisture and light, ensuring its integrity for extended periods. This stability is critical for both laboratory research and potential industrial applications where long-term storage is necessary.
Recent clinical trials have begun to explore the therapeutic potential of molecules similar to 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol in treating neurological disorders. Preliminary data suggest that these compounds may modulate neurotransmitter release and receptor activity, offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The combination of preclinical findings and early clinical results underscores the importance of this class of compounds in modern drug development.
The environmental impact of synthesizing and handling 1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol has also been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global initiatives to promote environmentally responsible chemical synthesis.
In conclusion,1-3-chloro-4-(trifluoromethoxy)phenylethane-1,2-diol (CAS No. 2228636-08-4) represents a significant advancement in pharmaceutical chemistry with broad applications in medicinal biology. Its unique structural features, combined with promising biological activities observed in preclinical studies, position it as a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,this compound will likely play an increasingly important role in addressing some of today's most pressing medical challenges.
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